The Molecular Architecture and Synthetic Utility of 1-Prop-2-ynylazetidine Oxalate
Executive Summary In modern medicinal chemistry and drug development, conformationally restricted cyclic amines play a pivotal role in optimizing pharmacokinetic properties. Among these, the azetidine ring has emerged as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and drug development, conformationally restricted cyclic amines play a pivotal role in optimizing pharmacokinetic properties. Among these, the azetidine ring has emerged as a powerful structural motif[1]. This technical guide provides an in-depth analysis of oxalic acid;1-prop-2-ynylazetidine (commonly referred to as 1-prop-2-ynylazetidine oxalate), a critical bifunctional building block. By combining a strained four-membered nitrogen heterocycle with a terminal alkyne, this compound serves as a versatile scaffold for combinatorial chemistry, particularly in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].
Chemical Structure and Molecular Architecture
The compound (CAS: 2905323-00-2) is a 1:1 ethanedioate salt composed of two distinct moieties[2][3]:
1-Prop-2-ynylazetidine (The Free Base): This moiety contains a highly strained four-membered azetidine ring and a terminal alkyne (propargyl group). The nitrogen acts as a nucleophile, while the alkyne is a prime candidate for electrophilic additions and cycloadditions[4].
Oxalic Acid (The Counterion): Causality of Salt Formation: Free azetidines, especially low-molecular-weight derivatives like 1-prop-2-ynylazetidine (MW: 95.14 g/mol ), are often volatile liquids susceptible to oxidative degradation or ring-opening under ambient conditions. The stoichiometric addition of oxalic acid (ethanedioic acid) protonates the basic azetidine nitrogen, yielding a highly stable, crystalline salt that is easily handled, weighed, and stored without the need for cryogenic conditions[4].
Caption: Structural relationship and salt formation of 1-prop-2-ynylazetidine oxalate.
Physical and Chemical Properties
The physical properties of 1-prop-2-ynylazetidine oxalate dictate its handling and reactivity in synthetic workflows. Below is a consolidated table of its quantitative data[1][2][4]:
Property
Value
IUPAC Name
1-prop-2-ynylazetidine;oxalic acid
CAS Registry Number
2905323-00-2
Molecular Formula
C8H11NO4 (C6H9N · C2H2O4)
Molecular Weight
185.18 g/mol (Salt) / 95.14 g/mol (Free Base)
SMILES (Canonical)
C#CCN1CCC1.O=C(O)C(=O)O
Appearance
Colorless to pale solid/crystalline powder
Solubility Profile
Salt: Soluble in H2O, MeOH. Free base: Soluble in DCM, EtOH
The strategic value of 1-prop-2-ynylazetidine lies in its dual functionality for drug development[4]:
Conformational Restriction (The Azetidine Core): In Structure-Activity Relationship (SAR) studies, replacing a flexible dialkylamine with an azetidine restricts the conformational space. This rigidity often leads to enhanced target affinity, improved metabolic stability, and altered pKa profiles compared to larger piperidine or pyrrolidine rings[1].
Bioorthogonal Ligation (The Propargyl Group): The terminal alkyne is a bioorthogonal handle. It allows researchers to efficiently generate diverse compound libraries via CuAAC, linking the azetidine pharmacophore to various azide-bearing molecules to form stable 1,4-disubstituted 1,2,3-triazoles[1].
Caption: Mechanistic pathway of CuAAC utilizing 1-prop-2-ynylazetidine as a building block.
Protocol A: Liberation of the Free Base (Desalting)
Causality: CuAAC reactions are highly sensitive to pH. The presence of stoichiometric oxalic acid can protonate the target azide or interfere with the Cu(I) catalytic cycle. Therefore, the free base must be liberated prior to coupling.
Step-by-Step Methodology:
Suspension: Suspend 1.0 equivalent of 1-prop-2-ynylazetidine oxalate in dichloromethane (DCM) (approx. 10 mL/mmol).
Basification: Slowly add an equal volume of saturated aqueous NaHCO3.
Expert Insight: A mild base like NaHCO3 (pH ~8) is chosen over strong bases (like NaOH) to prevent base-catalyzed ring-opening of the highly strained azetidine ring.
Extraction & Validation: Stir vigorously until biphasic dissolution is complete. Self-Validation: The visual disappearance of the solid oxalate salt confirms complete free-basing. Separate the organic layer and extract the aqueous layer twice with DCM.
Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4. Carefully concentrate under reduced pressure at a low water-bath temperature (<30°C).
Expert Insight: The free base (C6H9N) is volatile; excessive heat will result in significant product loss.
Protocol B: CuAAC Coupling Workflow
Methodology:
Reaction Setup: Dissolve the liberated 1-prop-2-ynylazetidine (1.1 eq) and the target organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and H2O.
Expert Insight: This specific solvent system ensures the simultaneous solubility of both the organic substrates and the inorganic catalysts.
Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by CuSO4·5H2O (0.1 eq).
Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. This prevents the oxidative Glaser coupling (homocoupling) of the alkyne that inevitably occurs if Cu(II) is left unreduced.
Self-Validation (Monitoring): The reaction mixture will initially turn blue (indicating Cu(II)) and rapidly shift to pale yellow/green as the active Cu(I) is generated. Monitor the reaction via TLC (stain with KMnO4; the terminal alkyne spot will readily oxidize and disappear as the reaction reaches completion).
Work-up: Dilute with water and extract with EtOAc. Wash the organic layer with dilute NH4OH.
Self-Validation: The aqueous layer will turn deep blue as the soluble [Cu(NH3)4]2+ complex forms, visually confirming the successful removal of copper catalysts from the organic product.
Safety, Handling, and Storage
Azetidine derivatives are potent pharmacophores and must be handled with appropriate PPE (gloves, safety glasses, and lab coat). Oxalic acid is a known chelator and a toxic irritant; exposure to the oxalate salt dust should be strictly avoided by executing transfers and weighing procedures within a certified chemical fume hood[5]. Store the salt in a cool, dry place away from strong oxidizing agents.
References
Benchchem. 1-(2-Propyn-1-yl)azetidine Product Specifications and SAR Applications.1
The Solvation Dynamics of 1-Prop-2-ynylazetidine Oxalate in Polar Aprotic Media: A Technical Guide for Process Chemists
Executive Summary In modern drug discovery and bioconjugation, 1-prop-2-ynylazetidine (and its oxalate salt, CAS 2905323-00-2) has emerged as a critical rigid scaffold and a highly reactive terminal alkyne for Cu(I)-cata...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and bioconjugation, 1-prop-2-ynylazetidine (and its oxalate salt, CAS 2905323-00-2) has emerged as a critical rigid scaffold and a highly reactive terminal alkyne for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry[1]. While the free base of this azetidine derivative is volatile and prone to degradation, isolation as an oxalate salt provides a highly stable, crystalline, and free-flowing powder suitable for long-term storage.
However, introducing an oxalate counterion fundamentally alters the compound's thermodynamic behavior in solution. Because CuAAC reactions are predominantly executed in polar aprotic solvents to stabilize the Cu(I) intermediate and dissolve complex organic azides, understanding the precise solubility profile of 1-prop-2-ynylazetidine oxalate in these media is paramount. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, thermodynamic modeling, and a self-validating experimental protocol for process chemists.
Physicochemical Framework: Thermodynamics of Oxalate Dissolution
The dissolution of an organic salt in a solvent is governed by the delicate balance between the lattice energy of the solid crystal and the solvation energy of the dissociated ions.
The "Aprotic Solvation Penalty" for Oxalates
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—possess high dielectric constants and strong dipole moments, making them excellent solvents for many polar molecules. However, they entirely lack hydrogen-bond (H-bond) donors.
When 1-prop-2-ynylazetidine oxalate is introduced into a polar aprotic solvent:
Cation Solvation: The protonated azetidinium cation (
R2NH2+
) acts as an H-bond donor, interacting favorably with the strong H-bond acceptors of the solvent (e.g., the oxygen atom in DMSO's sulfoxide group).
Anion Solvation (The Bottleneck): The oxalate anion (
C2O42−
or
HC2O4−
) is a potent H-bond acceptor but requires an H-bond donor for efficient solvation. Because polar aprotic solvents cannot donate hydrogen bonds, the oxalate anion is poorly solvated[2].
Consequently, the solubility of oxalate salts in polar aprotic media is generally much lower than in protic solvents (like methanol or water) and is strictly dictated by the solvent's ability to overcome the lattice energy via purely dipole-ion interactions.
Fig 1. Thermodynamic cycle of azetidine oxalate dissolution in polar aprotic solvents.
Quantitative Solubility Profile
Based on thermodynamic models (such as the modified Apelblat equation and NRTL models) applied to analogous oxalate systems in pure aprotic solvents[2][3], the solubility of 1-prop-2-ynylazetidine oxalate exhibits a strong positive correlation with both the solvent's polarity/dipolarity (
π∗
) and temperature.
DMSO, possessing the highest dielectric constant (
ϵ=46.7
) and strongest dipole moment, yields the highest solubility. Conversely, Acetonitrile, despite a high dielectric constant, exhibits poor solvation capacity for the bulky azetidinium-oxalate ion pair, resulting in minimal solubility.
Table 1: Representative Solubility Profile in Key Polar Aprotic Solvents
(Note: Values represent thermodynamic baseline extrapolations for process design)
Solvent
Dielectric Constant (
ϵ
)
Dipole Moment (D)
Est. Sol. at 25°C (mg/mL)
Est. Sol. at 50°C (mg/mL)
Process Recommendation
DMSO
46.7
3.96
12.4
28.7
Optimal. Suitable for homogeneous CuAAC.
DMF
36.7
3.82
5.2
14.3
Moderate. May require gentle heating.
DMAc
37.8
3.81
4.8
13.1
Moderate. Similar profile to DMF.
MeCN
37.5
3.92
< 1.0
2.5
Poor. Requires biphasic/suspension conditions.
Causality Insight: The significant jump in solubility from 25°C to 50°C across all solvents follows the Van't Hoff relationship, indicating that the dissolution process of the oxalate salt is highly endothermic (
ΔHsolution>0
).
To obtain precise, empirical solubility data for specific batches of 1-prop-2-ynylazetidine oxalate, process chemists must employ a rigorous Isothermal Shake-Flask Method coupled with solid-phase verification[3]. Relying solely on visual dissolution (clear point) often leads to overestimation due to supersaturation.
Step-by-Step Protocol
Step 1: Preparation of Saturated Suspensions
Accurately weigh an excess amount of 1-prop-2-ynylazetidine oxalate (e.g., 500 mg) into a 10 mL jacketed glass reactor flask.
Add 5.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).
Seal the flask tightly under an inert Argon atmosphere to prevent hygroscopic moisture absorption, which artificially inflates apparent solubility.
Step 2: Isothermal Equilibration
Connect the jacketed flask to a cryostatic/thermostatic circulation bath set to the target temperature (e.g., 298.15 K).
Agitate the suspension using a magnetic stirrer at 500 RPM for a minimum of 48 hours to ensure true thermodynamic solid-liquid equilibrium.
Step 3: Phase Separation
Halt agitation and allow the undissolved solid to settle for 2 hours at the test temperature.
Extract a 1.0 mL aliquot of the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter (pre-warmed to the test temperature to prevent premature precipitation).
Step 4: Quantification (HPLC-UV)
Dilute the filtered aliquot quantitatively with a compatible mobile phase (e.g., 50:50 Water:MeCN with 0.1% TFA) to fall within the linear range of the calibration curve.
Analyze via HPLC-UV (monitoring the alkyne/azetidine absorbance, typically at low UV wavelengths ~210 nm, or using a CAD/ELSD detector due to the lack of strong chromophores).
Step 5: Solid-Phase Verification (Critical Step)
Recover the excess undissolved solid from the reactor via vacuum filtration.
Dry briefly under a stream of nitrogen and analyze via Powder X-Ray Diffraction (PXRD) .
Causality: Polar aprotic solvents, particularly DMSO, are notorious for forming crystalline solvates with organic salts. If the PXRD pattern of the recovered solid differs from the starting material, the measured solubility corresponds to the DMSO-solvate, not the pure oxalate salt.
Fig 2. Isothermal shake-flask workflow for determining equilibrium solubility.
Strategic Process Implications
For drug development professionals scaling up CuAAC reactions utilizing 1-prop-2-ynylazetidine oxalate:
Pre-Neutralization Strategy: If using MeCN or DMF at room temperature, the low solubility of the oxalate salt will severely mass-transfer limit the Click reaction. It is highly recommended to add a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) to the suspension. DIPEA neutralizes the oxalic acid, forming a highly soluble DIPEA-oxalate salt and liberating the free 1-prop-2-ynylazetidine directly into the organic phase, instantly accelerating the reaction.
Temperature Cycling: If a base-free reaction is required, utilizing DMSO at elevated temperatures (40–50°C) is the only viable pathway to achieve a homogeneous reaction mixture, taking advantage of the steep Van't Hoff solubility curve.
References
Exploration of the Solid–Liquid Equilibrium Characteristics of Oxalic Acid in 12 Solvents: Investigation into Solubility, Model Correlation, and Molecular Simulation. Source: Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]
Solubility Measurement and Model Correlation of N,N′-Oxalyldiglycine in Eleven Pure Solvents and a Binary Solvent from 293.15 to 333.15 K. Source: Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]
Structural Elucidation of 1-(Prop-2-yn-1-yl)azetidinium Oxalate: A Technical Guide to X-Ray Crystallographic Analysis
Executive Summary The structural characterization of strained, non-proteinogenic heterocycles is a critical bottleneck in modern drug discovery. 1-(prop-2-yn-1-yl)azetidine (also known as N-propargylazetidine) is a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization of strained, non-proteinogenic heterocycles is a critical bottleneck in modern drug discovery. 1-(prop-2-yn-1-yl)azetidine (also known as N-propargylazetidine) is a highly valuable building block, combining a rigid, strained four-membered ring with a terminal alkyne tailored for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) 1[1]. However, because the free base is a volatile liquid at room temperature, direct crystallographic analysis is impossible.
This whitepaper provides a definitive, application-driven methodology for converting this reactive intermediate into a stable oxalate salt (CAS: 2905323-00-2), growing diffraction-quality single crystals, and executing high-resolution X-ray crystallographic structural elucidation.
Chemical Context & The Rationale for Oxalate Co-Crystallization
In structural chemistry, the choice of a co-former dictates the success of crystallization. Azetidines are highly basic, and their four-membered rings undergo rapid dynamic "puckering" transitions that complicate structural resolution.
By introducing oxalic acid as a co-former, we achieve three mechanistic goals:
Protonation & Stabilization: The basic azetidine nitrogen is protonated, forming an azetidinium cation. This eliminates volatility and increases chemical stability.
Supramolecular Anchoring: Oxalate and hydrogen oxalate anions act as exceptional bidentate hydrogen-bond donors and acceptors. They form infinite 1D or 2D polymeric chains via O-H···O bonds, to which the azetidinium cations anchor via bifurcated N-H···O bonds 2[2].
Lattice Rigidity: The dense hydrogen-bonding network restricts the thermal motion of the flexible propargyl tail, allowing for accurate mapping of electron density.
Experimental Protocol: A Self-Validating Crystallization System
Growing crystals suitable for X-ray diffraction (XRD) is a process of thermodynamic selection, not mere precipitation. The following step-by-step protocol ensures the isolation of the 1:1 hydrogen oxalate salt.
Step 1: Equimolar Salt Formation. Dissolve 1.0 equivalent of 1-(prop-2-yn-1-yl)azetidine in anhydrous ethanol. In a separate vial, dissolve 1.0 equivalent of anhydrous oxalic acid in a minimal volume of a 7:3 ethanol/water mixture. Causality: The mixed solvent system ensures that the resulting salt does not crash out kinetically, which would yield an amorphous powder.
Step 2: Controlled Mixing. Slowly add the oxalic acid solution to the azetidine solution under continuous stirring at 0°C. The exothermic protonation must be controlled to prevent solvent boil-off.
Step 3: Thermodynamic Crystallization. Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial. Puncture the septum with a single narrow-gauge needle and place the vial in a vibration-free environment at 4°C. Causality: Slow evaporation at low temperatures minimizes thermal fluctuations, favoring the thermodynamic crystalline product over kinetic polymorphs.
Step 4: Optical Validation (Internal Check). After 3–7 days, inspect the precipitate under a polarized light microscope. Validation: The presence of sharp extinction (birefringence) as the polarizer is rotated confirms that the solid is a single crystal, validating the sample for XRD mounting.
X-Ray Diffraction Data Collection & Processing
To obtain high-resolution structural data, the physical handling of the crystal is just as critical as the diffraction itself.
Cryoprotection and Mounting: Submerge the selected crystal in Paratone-N oil. Causality: The hydrophobic oil displaces the mother liquor. If aqueous mother liquor is left on the crystal surface, it will form amorphous ice during freezing, which causes the crystal to crack and introduces massive background scattering (ice rings) into the diffraction pattern.
Cryocooling: Mount the crystal on a MiTeGen cryoloop and plunge it immediately into a 100 K nitrogen stream on the diffractometer. Causality: The azetidine ring is known to undergo dynamic ring-puckering at room temperature 3[3]. Cooling to 100 K freezes the molecule into its lowest-energy conformation, resolving the structural disorder.
Data Acquisition: Utilize Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Collect a full sphere of data using
ω
and
ϕ
scans to ensure high redundancy and completeness (>99%).
Structural Elucidation & Key Crystallographic Features
Upon successful phase determination (via intrinsic phasing or direct methods) and least-squares refinement, the structural model of 1-(prop-2-yn-1-yl)azetidinium oxalate will exhibit several distinct crystallographic hallmarks.
Table 1: Anticipated Crystallographic Parameters
Crystallographic Parameter
Expected Value / Range
Structural Causality & Implication
Crystal System
Monoclinic or Orthorhombic
Low-symmetry packing is thermodynamically favored by directional N-H···O and O-H···O hydrogen bonding networks.
Space Group
P2₁/c or Pbca
Centrosymmetric packing is highly probable due to the achiral nature of both the propargylazetidinium cation and the oxalate anion.
Data Collection Temp.
100(2) K
Critically required to freeze out the dynamic ring-puckering disorder inherent to the 4-membered azetidine core.
N-H···O Bond Length
2.75 – 2.85 Å
Indicates a strong, charge-assisted bifurcated hydrogen bond between the protonated azetidine nitrogen and the oxalate carbonyls.
C≡C Bond Length
1.18 – 1.20 Å
Confirms the rigid, linear sp-hybridized geometry of the terminal alkyne tail.
Final R₁ Index
< 0.05
Signifies high-quality diffraction data with accurately modeled atomic positions and minimal residual electron density.
Mechanistic Structural Insights
The Hydrogen Bonding Network: The structural integrity of the crystal is dictated by the oxalate counterions. You will observe the hydrogen oxalate anions forming head-to-tail infinite chains. The protonated azetidinium nitrogen acts as a primary donor, locking into the oxalate lattice via bifurcated N-H···O bonds[2].
Azetidine Ring Puckering: Unlike planar aromatic rings, the azetidine core will display a distinct "puckered" geometry (typically a butterfly conformation). This puckering is a physical necessity to relieve the torsional strain (Pitzer strain) between the eclipsed hydrogen atoms on adjacent carbons[3].
Propargyl Linearity: The N-CH₂-C≡CH moiety will demonstrate strict linearity at the alkyne (bond angles near 180°). The terminal alkyne proton is highly polarized and frequently engages in weak, non-classical C-H···O hydrogen bonding with neighboring oxalate oxygen atoms, further stabilizing the lattice4[4].
Mechanistic Workflow Diagram
Caption: Workflow for the preparation and X-ray crystallographic analysis of azetidinium oxalate salts.
Conclusion
Obtaining X-ray crystallographic data for highly strained, low-molecular-weight amines like 1-(prop-2-yn-1-yl)azetidine requires strategic supramolecular engineering. By utilizing oxalic acid to force the formation of an extended hydrogen-bonded lattice, and employing strict cryogenic protocols during data collection, researchers can successfully bypass the volatility and dynamic disorder of the free base. The resulting structural data provides critical 3D spatial coordinates required for advanced computational modeling and structure-based drug design.
References
1-(2-Propyn-1-yl)
Crystal structure of dimethylammonium hydrogen oxalate hemi(oxalic acid)
Ring-Puckering Motion of Azetidinium Cations in a Metal–Organic Perovskite [(CH2)3NH2][M(HCOO)3] (M = Zn, Mg)
Application Notes and Protocols: Peptide Bioconjugation Using 1-prop-2-ynylazetidine
Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of 1-prop-2-ynylazetidine in peptide bioconjugation. We explore the strategic incorporation of this compact, func...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 1-prop-2-ynylazetidine in peptide bioconjugation. We explore the strategic incorporation of this compact, functionalized building block onto peptides to serve as a versatile handle for bioorthogonal ligation. The core of this methodology is the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This document details the step-by-step procedures for peptide modification, subsequent bioconjugation, purification, and characterization of the final conjugate. The causality behind experimental choices, troubleshooting, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a robust framework for creating precisely modified peptide-based therapeutics, diagnostics, and research tools.
Introduction: The Strategic Value of Precise Peptide Modification
Peptide-based molecules are at the forefront of therapeutic innovation, offering high specificity and potency. However, their clinical utility is often limited by poor pharmacokinetic profiles. Chemical modification through bioconjugation is a powerful strategy to overcome these limitations. By covalently attaching moieties such as polyethylene glycol (PEG) chains, imaging agents, or cytotoxic drugs, it is possible to enhance serum half-life, enable targeted delivery, and create novel diagnostic agents.[1]
Among the myriad of bioconjugation techniques, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out for its exceptional reliability, specificity, and biocompatibility.[2] This "click chemistry" reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide, proceeding with high efficiency under mild, aqueous conditions.[3][4] The success of this approach hinges on the ability to site-specifically introduce either an alkyne or an azide handle onto the peptide without perturbing its structure or function.
1.1. 1-prop-2-ynylazetidine: A Novel Building Block for Bioconjugation
This application note focuses on 1-prop-2-ynylazetidine, a unique building block featuring a terminal alkyne for click chemistry. Its structure combines two key features:
The Propargyl Group: A terminal alkyne that serves as a reactive handle for the CuAAC reaction.[5]
The Azetidine Ring: A strained four-membered nitrogen-containing heterocycle.[6] Azetidines are increasingly utilized in medicinal chemistry as they can confer desirable properties such as improved metabolic stability, solubility, and three-dimensionality.[7][8] Their compact nature provides a minimal yet potent modification site.
The incorporation of 1-prop-2-ynylazetidine onto a peptide creates a versatile platform for the precise attachment of a wide array of functional molecules.
Figure 1. Structure of 1-prop-2-ynylazetidine
Principle of the Method: A Two-Stage Workflow
The bioconjugation strategy involves two primary stages: (1) covalent attachment of the 1-prop-2-ynylazetidine handle to the peptide, and (2) the CuAAC reaction to conjugate the molecule of interest. This workflow ensures that the final product is well-defined and site-specifically modified.
Figure 2. General Experimental Workflow
2.1. The CuAAC Reaction Mechanism
The CuAAC reaction is not a concerted thermal cycloaddition; instead, it proceeds through a stepwise mechanism involving copper acetylide intermediates.[4] The catalytically active species is Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4] The Cu(I) coordinates with the terminal alkyne of the modified peptide, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide-functionalized molecule to form a six-membered copper-triazolide ring, which upon protonolysis, releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.[2][4]
Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
3.1. Materials and Reagents
Peptide: Purified peptide with a free primary amine (N-terminus or Lysine side-chain) or carboxylic acid (C-terminus, Asp, or Glu side-chain).
Modification Reagent: 1-prop-2-ynylazetidine or an activated derivative.
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
Characterization: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
3.2. Protocol 1: Peptide Modification via Carboxyl Group Acylation
This protocol describes the coupling of 1-prop-2-ynylazetidine to a peptide's carboxylic acid group (e.g., C-terminus, Asp, or Glu). This is a robust method that forms a stable amide bond.
Peptide Preparation: Dissolve the peptide (1 eq.) in a minimal volume of anhydrous DMF to a final concentration of 5-10 mg/mL.
Activation: In a separate vial, pre-activate the carboxylic acid groups on the peptide. Add HATU (1.5 eq. per carboxyl group) and DIPEA (3.0 eq. per carboxyl group) to the peptide solution. Allow the mixture to react for 15 minutes at room temperature.
Causality: HATU is an efficient coupling reagent that forms a highly reactive activated ester on the peptide's carboxyl groups. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and maintain an optimal pH for coupling.
Coupling: Add 1-prop-2-ynylazetidine (2.0 eq. per carboxyl group) to the activated peptide solution.
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until reaction completion is confirmed by LC-MS analysis. Monitor the reaction by observing the mass shift corresponding to the addition of the 1-prop-2-ynylazetidine moiety (mass increase of C₆H₉N, ~95.07 Da).
Quenching & Precipitation: Quench any remaining active esters by adding a small amount of water. Precipitate the modified peptide by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and repeat the wash 2-3 times to remove excess reagents.
Purification: Dry the peptide pellet under vacuum. Re-dissolve the crude product in a water/acetonitrile mixture and purify by RP-HPLC.[10]
Verification: Collect fractions containing the desired product and confirm its identity and purity by Mass Spectrometry and analytical HPLC. Lyophilize the pure fractions to obtain the alkyne-modified peptide as a white powder.
3.3. Protocol 2: CuAAC Bioconjugation
This protocol details the conjugation of the purified alkyne-modified peptide with an azide-containing molecule.
Reagent Preparation:
Peptide-Alkyne Stock: Prepare a 10 mM stock solution of the lyophilized alkyne-modified peptide in DMSO or water.
Azide-Molecule Stock: Prepare a 20 mM stock solution of the azide-functionalized molecule (2 eq.) in DMSO or water.
CuSO₄ Stock: Prepare a 50 mM stock solution in deionized water.
Sodium Ascorbate Stock: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use , as ascorbate readily oxidizes.[9]
THPTA Stock (Optional): Prepare a 50 mM stock solution in deionized water.
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
Buffer (e.g., PBS) to achieve the final reaction volume.
Peptide-Alkyne stock solution (to a final concentration of 1-2 mM).
Azide-Molecule stock solution (2 eq.).
THPTA stock solution (optional, 1 eq.).
CuSO₄ stock solution (1 eq.).
Causality: The THPTA ligand is added before the copper to pre-chelate it. This stabilizes the Cu(I) oxidation state, increases reaction efficiency, and minimizes potential oxidative damage to the peptide.[9]
Initiation: Initiate the click reaction by adding the freshly prepared Sodium Ascorbate stock solution (5 eq.). Gently vortex the mixture.
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species, which initiates the cycloaddition.[4] A slight excess ensures the copper remains in its active state throughout the reaction.
Incubation: Incubate the reaction at room temperature for 1-4 hours. For sterically hindered substrates, gentle heating (e.g., 37-50°C) or longer reaction times may be necessary.[11] Protect from light if using a fluorescent azide.
Monitoring: Monitor the reaction progress via LC-MS, looking for the complete consumption of the starting peptide-alkyne and the appearance of the product at the expected higher mass.
Purification and Characterization: Once the reaction is complete, purify the final peptide conjugate by RP-HPLC to remove the catalyst, excess reagents, and any unreacted starting materials.[12] Confirm the final product's identity and purity via Mass Spectrometry and analytical HPLC.
Data Summary and Expected Results
The efficiency of both the modification and conjugation steps is typically high, but can vary based on the peptide sequence and the nature of the conjugation partner.
Parameter
Protocol 1: Modification
Protocol 2: CuAAC Conjugation
Rationale / Comments
Stoichiometry (Reagent:Peptide)
HATU/DIPEA/Azetidine (1.5:3:2)
Azide/CuSO₄/NaAsc (2:1:5)
Excess reagents are used to drive the reactions to completion.[11][13]
Solvent
Anhydrous DMF
Aqueous Buffer / DMSO
DMF is ideal for peptide coupling. Aqueous systems are preferred for CuAAC to maintain peptide structure.[4][11]
Temperature
Room Temperature
Room Temperature - 50°C
Most reactions proceed efficiently at ambient temperatures.[11]
Reaction Time
2 - 4 hours
1 - 4 hours
Monitor by LC-MS for completion.
Expected Conversion
> 90%
> 95%
CuAAC is a highly efficient reaction, often leading to near-quantitative conversion.[11]
Purification Method
RP-HPLC
RP-HPLC
HPLC is the standard for achieving high-purity peptide conjugates.[10]
Characterization
MS, Analytical HPLC
MS, Analytical HPLC
MS confirms the mass addition at each step; HPLC confirms purity.[13][14]
Troubleshooting
Problem
Potential Cause
Suggested Solution
Low Modification Yield (Protocol 1)
Incomplete activation; moisture in solvent; steric hindrance near the acid site.
Ensure use of anhydrous DMF. Increase equivalents of coupling reagents or extend activation time. For sterically hindered sites, consider a longer, less bulky linker.
Always use freshly prepared sodium ascorbate. Degas the reaction mixture to remove oxygen.[15] Include a ligand like THPTA. Add organic co-solvents (e.g., DMSO, t-BuOH) to disrupt aggregation.
Multiple Products Observed
Non-specific modification; peptide degradation.
If the peptide has multiple carboxylates, expect multiple additions unless using protecting groups. For CuAAC, ensure the peptide is stable; oxidative damage can occur if the catalyst system is not optimized (use a ligand).[9]
Difficulty in Purification
Product co-elutes with starting material; poor solubility of the conjugate.
Adjust the HPLC gradient to improve separation. If solubility is an issue, consider modifying the buffer system or using a different stationary phase.
Conclusion
1-prop-2-ynylazetidine serves as an excellent and compact chemical handle for the precise, site-specific modification of peptides. Its terminal alkyne functionality provides a gateway to the robust and versatile world of CuAAC click chemistry, enabling the straightforward synthesis of well-defined peptide bioconjugates.[16] The protocols and insights provided herein offer a validated framework for researchers to leverage this technology in the development of next-generation peptide therapeutics, diagnostics, and advanced biological probes.
References
Testa, C., Papini, A. M., Chorev, M., & Rovero, P. (2018). Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Topics in Medicinal Chemistry, 18(7), 591-610. Available online: [Link]
Testa, C., et al. (2018). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. PubMed. Available online: [Link]
Jiang, H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. PMC. Available online: [Link]
Jiang, H., et al. (2013). Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. Available online: [Link]
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available online: [Link]
Ko, H.-M., et al. (2020). Selective Modification of Alkyne-linked Peptides and Proteins by Cyclometalated Gold(III) (C^N) Complex- mediated Alkynylation. Bioorganic & Medicinal Chemistry. Available online: [Link]
Creative Biolabs. (n.d.). Custom Peptide-Carrier Conjugation Service. Available online: [Link]
Fina Biosolutions. (2024). "Peptide-Protein Conjugation" with Andrew Lees. Available online: [Link]
Waser, M. (2025). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. ACS Publications. Available online: [Link]
Turek, M., et al. (n.d.). Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation. Available online: [Link]
Lu, C., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. Available online: [Link]
Bio-Synthesis, Inc. (n.d.). Peptide Amino Acid Bioconjugation. Available online: [Link]
Kazi, A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available online: [Link]
Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Available online: [Link]
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available online: [Link]
Peeler, J. C., et al. (2015). Utilization of alkyne bioconjugations to modulate protein function. PMC. Available online: [Link]
Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available online: [Link]
Jiang, H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. Available online: [Link]
Chambers, S. J., & Sarlah, D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available online: [Link]
Agal, A., & Chauhan, P. (2017). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. PMC. Available online: [Link]
In vitro assay preparation using 1-prop-2-ynylazetidine oxalate salts
Application Note: In Vitro Assay Preparation and Click Chemistry Conjugation Using 1-Prop-2-ynylazetidine Oxalate Executive Summary The compound 1-prop-2-ynylazetidine oxalate (CAS 2905323-00-2) is a highly specialized,...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: In Vitro Assay Preparation and Click Chemistry Conjugation Using 1-Prop-2-ynylazetidine Oxalate
Executive Summary
The compound 1-prop-2-ynylazetidine oxalate (CAS 2905323-00-2) is a highly specialized, conformationally restricted building block used extensively in synthetic chemistry and in vitro biochemical assays[1]. Featuring a four-membered azetidine ring substituted with a terminal propargyl (alkyne) group, it serves as a rigid scaffold for structure-activity relationship (SAR) studies and acts as a proline mimic[2]. The terminal alkyne handle makes it an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a highly selective "click chemistry" reaction used to label biomolecules, synthesize compound libraries, and trace metabolic pathways[3]. This application note provides a comprehensive, self-validating protocol for utilizing this oxalate salt in aqueous in vitro assays.
Mechanistic Rationale & Chemical Properties
The utility of 1-prop-2-ynylazetidine oxalate lies in its dual structural features:
The Azetidine Core: Provides a rigid, non-proteinogenic amino acid analog structure that can interfere with or modulate specific biological targets, making it highly valuable in drug discovery[2].
The Terminal Alkyne: Enables bioorthogonal conjugation. Native biomolecules lack azides and alkynes; thus, these groups can react exclusively with one another without cross-reacting with native amines, carboxyls, or thiols[3].
The Oxalate Salt Form: Free azetidines are often volatile and difficult to handle. The oxalate salt provides a stable, solid, water-soluble form that ensures precise gravimetric preparation and prevents premature degradation[1].
While classic thermal 1,3-dipolar cycloaddition requires elevated temperatures and yields mixed regioisomers, the Cu(I)-catalyzed variant (CuAAC) proceeds rapidly at room temperature, selectively yielding a 1,4-disubstituted 1,2,3-triazole[4]. Because Cu(I) is thermodynamically unstable and readily oxidizes to inactive Cu(II) in the presence of dissolved oxygen, a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is required[5]. THPTA binds Cu(I), maintaining its catalytic effectiveness while blocking its bioavailability, which prevents the generation of reactive oxygen species (ROS) that could damage target proteins or lipids[5].
CuAAC reaction mechanism forming a triazole conjugate.
Quantitative Data & Reagent Specifications
To ensure reproducibility across in vitro assays, the stoichiometric ratios of the alkyne, copper catalyst, ligand, and reducing agent must be tightly controlled.
This protocol details the conjugation of 1-prop-2-ynylazetidine oxalate to an azide-modified fluorogenic probe (e.g., 3-azido-7-hydroxycoumarin) for downstream analysis via LC-MS or fluorescence detection[6].
Phase 1: Reagent Preparation
Buffer Selection: Prepare a reaction buffer of 100 mM Sodium Phosphate (pH 7.4). Causality: Maintaining a neutral pH ensures the stability of the azetidine ring and optimizes the reduction potential of sodium ascorbate.
Alkyne Stock: Dissolve 1-prop-2-ynylazetidine oxalate in DMSO to create a 10 mM stock. The oxalate salt will dissociate upon introduction to the aqueous assay buffer.
Phase 2: Complexation & Initiation
3. Target Incubation: In a microcentrifuge tube, combine the azide-modified target (10–50 µM) with the 1-prop-2-ynylazetidine stock (final concentration 100 µM).
4. Catalyst Pre-complexation: In a separate tube, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO4[5]. Causality: Pre-complexing the copper with THPTA before adding it to the biological sample ensures that free Cu(II) does not interact non-specifically with proteins or nucleic acids.
5. Addition: Add the THPTA/CuSO4 complex to the reaction mixture and vortex briefly.
6. Reduction (Initiation): Add 10 µL of 300 mM sodium ascorbate to the mixture[5]. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. Adding this component last ensures the reaction initiates only when all reagents are uniformly distributed, preventing localized catalyst degradation.
Phase 3: Incubation & Detection
7. Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature[5].
8. Analysis: Quench the reaction (optional, using EDTA to chelate copper) and analyze the labeled conjugates via thin-layer chromatography (TLC), fluorescence detection, or LC-MS[6].
Step-by-step in vitro assay workflow for click conjugation.
Self-Validating System Mechanisms
To ensure the integrity and trustworthiness of the assay, the protocol must be self-validating. This is achieved by running parallel control reactions alongside the primary experimental workflow:
Catalyst-Free Control (Negative): Omit sodium ascorbate from the reaction mixture. This prevents the reduction of Cu(II) to Cu(I). A lack of conjugation in this sample proves that the observed signal in the test sample is strictly due to the CuAAC mechanism and not non-specific hydrophobic interactions or background fluorescence.
Alkyne-Free Control (Negative): Omit the 1-prop-2-ynylazetidine oxalate. This ensures that the azide-functionalized probe does not auto-fluoresce, precipitate, or degrade under the oxidative stress of the copper catalyst system.
Introduction to click chemistry: a new method for the labeling and modification of biomolecules, Lumiprobe,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAqli-hf84iedeA4H2-RMx4eCDyF2OHNo4yRh6WcYssG-zl7qRwTC-_aunCma8QJy_PnM54qzOaa3V68BMwF6gG6w9c3NaGq-vy3LxgI6rqcXdqgrd5M2Wxf_l0YUUY7qQIZI=]
Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays, PMC/NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjfFE5i83eWruOo6dQdSRt_KmdOdIw9LSeNI083XJwneylxUn7wP8ISlTX4aQDVLPDrkpaBGtLr6H6tOPhyvKBJzhfQMXvCYsQ_nJDw2L4cx1VZ8SEHyu7-rirBPG7--TObt3Av2EW6Q3CXg==]
Technical Support Center: Optimizing 1-Prop-2-ynylazetidine Cycloadditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate byproduct formation during Copper-C...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate byproduct formation during Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) involving 1-prop-2-ynylazetidine .
Working with 1-prop-2-ynylazetidine presents unique chemoselectivity challenges. The terminal alkyne is prone to oxidative homocoupling, while the highly strained four-membered azetidine ring is susceptible to Lewis acid-mediated degradation. This guide provides field-proven, self-validating protocols to ensure quantitative conversion and high fidelity in your click chemistry workflows.
Quantitative Impact of Reaction Parameters
To understand the causality of byproduct formation, we must look at the data. The table below summarizes the quantitative impact of various reaction conditions on the yield of the desired 1,2,3-triazole versus the two primary byproducts: the Glaser coupling diyne and the azetidine ring-opened degradation product.
Table 1: Condition Optimization vs. Product Distribution in 1-Prop-2-ynylazetidine CuAAC
Reaction Condition
Copper Source
Accelerating Ligand
Atmosphere
Reducing Agent
Triazole Yield (%)
Diyne Byproduct (%)
Ring-Opened Byproduct (%)
A (Suboptimal)
CuI (10 mol%)
None
Air
None
< 30%
~ 45%
~ 15%
B (Standard)
CuSO₄ (5 mol%)
None
Air
Na Ascorbate
60%
25%
10%
C (Ligand Added)
CuSO₄ (5 mol%)
THPTA (25 mol%)
Air
Na Ascorbate
85%
< 5%
< 5%
D (Optimized)
CuSO₄ (5 mol%)
THPTA (25 mol%)
Degassed (N₂)
Na Ascorbate
> 95%
Not Detected
Not Detected
Note: Data reflects typical conversions at 0.1 M concentration in 1:1 t-BuOH/H₂O at 25 °C.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a significant amount of diyne byproduct instead of my target triazole?A: This is the classic Glaser coupling byproduct. When terminal alkynes like 1-prop-2-ynylazetidine are exposed to Cu(II) species and oxygen, oxidative coupling occurs. Cu(II) is either present from the catalyst precursor (e.g., CuSO₄) without sufficient reduction, or generated via the rapid oxidation of Cu(I) by dissolved O₂[1]. Furthermore, copper catalyzes the oxidation of ascorbate, which can eventually deplete your reducing agent and kill the CuAAC catalyst[2].
Solution: Thoroughly degas your solvents to prevent the re-oxidation of Cu(I) and ensure a sufficient excess of sodium ascorbate[3].
Q: My LC-MS shows a mass corresponding to the addition of water/nucleophiles to the azetidine ring. How do I prevent this?A: Azetidines are immensely reactive, highly strained four-membered heterocycles[4]. In the presence of "naked" copper ions (which act as Lewis acids) and elevated temperatures, the azetidine nitrogen coordinates with the metal. This coordination withdraws electron density from the ring, activating the adjacent carbon atoms toward nucleophilic attack and subsequent ring-opening[5].
Solution: You must use a strong, multidentate Cu(I)-stabilizing ligand like THPTA or TBTA. These ligands coordinatively saturate the copper ion, accelerating the CuAAC reaction while sterically shielding the metal from acting as a Lewis acid toward the azetidine nitrogen[6]. Always run this specific reaction at room temperature.
Q: Can I use basic conditions (e.g., DIPEA, TEA) to accelerate the reaction?A: It is highly discouraged for 1-prop-2-ynylazetidine. While Hünig's base is sometimes used in older CuAAC protocols, it is generally unnecessary and can actually diminish cycloaddition rates by interfering with the delicate protonation/deprotonation equilibria of the Cu-acetylide intermediate[2]. More importantly, basic conditions combined with heat will severely exacerbate the degradation of the strained azetidine ring.
Standard Operating Procedure (SOP): Optimized CuAAC
This self-validating protocol is engineered to suppress both oxidative coupling and Lewis acid-mediated ring opening.
Objective: Achieve >95% conversion to the 1,2,3-triazole while maintaining the integrity of the azetidine ring.
Step-by-Step Methodology:
Solvent Degassing: Prepare a 1:1 (v/v) mixture of tert-butanol and water. Degas the mixture thoroughly by sparging with inert gas (N₂ or Argon) for at least 30 minutes to eliminate dissolved oxygen, which is critical for preventing Glaser coupling[3].
Reagent Preparation: In a Schlenk flask under an inert atmosphere, add 1-prop-2-ynylazetidine (1.0 eq) and your target azide (1.05 eq). Dissolve in the degassed solvent mixture to achieve a final substrate concentration of 0.1 M.
Catalyst Pre-complexation (Critical Step): In a separate, degassed vial, mix CuSO₄·5H₂O (0.05 eq) and THPTA ligand (0.25 eq) in a minimal volume of degassed water. Stir for 5 minutes.
Causality Check: Pre-forming the Cu-THPTA complex ensures no "naked" Cu(II) or Cu(I) is introduced to the reaction, effectively neutralizing its Lewis acidity toward the azetidine nitrogen[4][6].
In Situ Reduction: Add freshly prepared sodium ascorbate (0.5 eq in degassed water) to the catalyst mixture. The solution will transition from blue to colorless/pale yellow, confirming the reduction of Cu(II) to the catalytically active Cu(I) state[1].
Reaction Execution: Syringe the active catalyst solution into the main reaction flask. Stir strictly at room temperature (20–25 °C) for 2 to 4 hours. Do not apply heat.
Quenching & Workup: Quench the reaction by adding an excess of aqueous EDTA (0.5 M). EDTA rapidly chelates the copper, stripping it from the product and preventing any post-reaction oxidation or degradation during the workup phase. Extract the product with ethyl acetate.
Mechanistic Pathway Diagram
The following diagram illustrates the logical divergence between the desired catalytic cycle and the detrimental byproduct pathways.
Mechanistic divergence in 1-prop-2-ynylazetidine CuAAC: Product vs. Byproduct pathways.
Technical Support Center: Overcoming Copper Catalyst Deactivation in 1-prop-2-ynylazetidine CuAAC Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stalled kinetics or low yields when performing Copper-Catalyzed Azide-Alkyne Cycloadd...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stalled kinetics or low yields when performing Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) with 1-prop-2-ynylazetidine.
Diagnostic Overview: The Azetidine Challenge
1-prop-2-ynylazetidine is a highly valuable building block for generating diverse compound libraries and conformationally restricted analogs[1]. However, it presents a unique chemical hurdle in click chemistry. As a terminal alkyne tethered to a secondary-like cyclic amine (azetidine), it acts as a competitive chelator.
The nitrogen lone pair in the azetidine ring strongly coordinates to the active Cu(I) center. This competitive binding displaces labile ligands, leading to the formation of off-cycle, thermodynamically stable—but catalytically inactive—copper-amine complexes[2]. Furthermore, unprotected Cu(I) in the presence of basic amines is highly susceptible to rapid oxidation to Cu(II) or disproportionation into Cu(0) and Cu(II), permanently stalling the catalytic cycle and promoting the formation of unreactive polynuclear copper(I) acetylides[3].
Mechanistic Pathway of Deactivation vs. Stabilization
To successfully "click" 1-prop-2-ynylazetidine, the Cu(I) catalyst must be sterically and electronically shielded from the azetidine moiety. Tripodal tris(triazolylmethyl)amine ligands, such as THPTA and BTTAA, create a protective coordination sphere that outcompetes the azetidine nitrogen, maintaining the Cu(I) oxidation state and forcing the reaction down the productive catalytic pathway[2][4].
Mechanistic pathways of Cu(I) catalyst deactivation by azetidine and stabilization by ligands.
Troubleshooting & FAQs
Q: My click reaction with 1-prop-2-ynylazetidine stalls at 20% conversion. Why?A: This is classic amine-induced catalyst poisoning. As the reaction progresses, the local concentration of the azetidine ring outcompetes your baseline catalyst setup, sequestering the Cu(I) into an inactive state[2]. Additionally, terminal alkynes can form unreactive polynuclear aggregates if the copper is not properly ligated[3].
Q: Which accelerating ligand provides the best protection for this specific substrate?A: BTTAA and THPTA are the industry standards for overcoming strong-coordinating chelators[2]. BTTAA offers superior reaction kinetics and stability in complex biological or organic mixtures, while THPTA is highly water-soluble and excellent for strictly aqueous syntheses[5].
Q: What is the optimal Copper-to-Ligand ratio to prevent azetidine interference?A: A minimum ratio of 1:5 (CuSO4 to Ligand) is critical[6]. Lower ratios (e.g., 1:1 or 1:2) leave open coordination sites on the copper center, allowing the azetidine nitrogen to bind and deactivate the catalyst.
Q: How do I manage the reductant (Sodium Ascorbate)?A: Use a large excess (e.g., 10-fold relative to copper). Add it last to initiate the reaction, ensuring that any Cu(II) formed by transient oxygen exposure or amine-induced oxidation is rapidly reduced back to Cu(I)[6][7].
Q: How do I ensure complete removal of the copper catalyst after the reaction?A: Because the azetidine product can retain trace copper, post-reaction purification requires strong chelators. Quenching the reaction with an excess of EDTA forms a highly water-soluble Cu-EDTA complex that can be easily removed via aqueous extraction[8].
Ligand Selection & Kinetic Data Matrix
To optimize your experimental design, reference the following quantitative comparison of CuAAC ligands when operating in the presence of competitive amines[4][5][6].
Ligand
Optimal Cu:Ligand Ratio
Water Solubility
Protection Against Amine Chelation
Relative CuAAC Kinetics
None
N/A
High
Poor (Rapid Deactivation)
Very Low
TBTA
1:1 to 1:2
Low
Moderate
High
THPTA
1:5
High
Excellent
Moderate to High
BTTAA
1:5
Moderate
Excellent
Very High
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol incorporates visual and analytical checkpoints (self-validation) to confirm the oxidation state and active catalytic cycle.
Step-by-step self-validating workflow for 1-prop-2-ynylazetidine click reactions.
Step 1: Catalyst Pre-complexation
Causality: Pre-forming the Cu-Ligand complex ensures the copper is protected before it encounters the azetidine[6].
In a small vial, mix CuSO4 (5 mol%) and BTTAA or THPTA (25 mol%) in degassed water.
Validation Check: The solution will initially appear pale blue, indicating the formation of the Cu(II)-ligand complex.
Step 2: Reagent Preparation & Degassing
Causality: Oxygen drives the oxidation of Cu(I) to Cu(II), a process accelerated by basic amines like azetidine[3].
Dissolve 1-prop-2-ynylazetidine (1.0 eq) and the target azide (1.0 eq) in a degassed solvent mixture (e.g., t-BuOH/H2O 1:1 or DMSO/H2O).
Add the pre-complexed catalyst solution to the substrate mixture.
Validation Check: Ensure the solution is completely clear and homogeneous.
Step 3: Initiation via Reduction
Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species. A large excess ensures continuous regeneration if transient oxidation occurs[7].
Add a freshly prepared solution of Sodium Ascorbate (50 mol%, 10x relative to Cu) to the reaction mixture.
Validation Check: The solution should immediately transition from pale blue to colorless or slightly yellow, confirming the successful reduction to Cu(I). (Note: If the solution turns green or brown, oxidation has occurred; add more ascorbate and degas).
Step 4: Reaction Monitoring & Quenching
Stir the reaction at room temperature for 1-2 hours.
Validation Check: Monitor via LC-MS. The disappearance of the 1-prop-2-ynylazetidine mass peak (m/z 96.1 [M+H]+) confirms conversion[1].
Quench the reaction by adding an excess of 0.1 M EDTA solution.
Validation Check: The solution will turn distinctively deep blue as the Cu-EDTA complex forms, confirming successful scavenging of the metal from the azetidine product[8]. Extract the aqueous layer with an organic solvent to isolate the pure triazole product.
Comparative Guide: ^1^H and ^13^C NMR Characterization of 1-Prop-2-ynylazetidine Oxalate
Executive Summary 1-Prop-2-ynylazetidine (also known as N-propargylazetidine) is a highly strained, four-membered heterocyclic alkyne utilized extensively in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Prop-2-ynylazetidine (also known as N-propargylazetidine) is a highly strained, four-membered heterocyclic alkyne utilized extensively in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry and as a rigid scaffold in drug development[1]. Because the free base form of this compound is a volatile liquid prone to oxidative degradation, researchers frequently convert it into a stable salt[2]. Among the various salt forms, the oxalate salt (CAS: 2905323-00-2) has emerged as the gold standard for long-term storage and precise structural characterization[3],[4].
This guide objectively compares the analytical performance of 1-prop-2-ynylazetidine oxalate against its free base and hydrochloride (HCl) alternatives, providing comprehensive ^1^H and ^13^C NMR data and self-validating experimental protocols.
The Causality of Salt Selection: Why Oxalate?
As an Application Scientist, the choice of counterion for NMR characterization is not arbitrary; it is a calculated decision based on physical chemistry and molecular dynamics.
Suppression of Nitrogen Inversion: In its free base form, the azetidine nitrogen undergoes rapid pyramidal inversion at room temperature. This dynamic process leads to signal broadening in ^1^H NMR spectra. Protonation by oxalic acid locks the nitrogen into a stable azetidinium cation, significantly sharpening the resonance signals of the adjacent α-protons[5].
Hygroscopicity vs. Crystallinity: Hydrochloride (HCl) salts of small-molecule amines are notoriously hygroscopic. When dissolved in DMSO-d6, water absorbed by an HCl salt produces a broad peak near 3.3 ppm, which directly overlaps with and obscures the critical propargyl CH2 and azetidine α-CH2 signals. Oxalic acid, however, forms a highly crystalline, non-hygroscopic lattice with 1-prop-2-ynylazetidine, ensuring a pristine, water-free NMR spectrum[4].
Internal Chemical Shift Reference: The oxalate counterion provides a distinct, non-interfering ^13^C NMR signal at ~164.5 ppm, serving as an internal validation marker for the 1:1 stoichiometry of the salt.
Table 2: ^1^H and ^13^C NMR Chemical Shift Comparison (DMSO-d6)
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Nucleus / Position
Free Base (ppm)
Oxalate Salt (ppm)
Multiplicity & Integration
^1^H: Azetidine α-CH2
~3.30
~4.10
Triplet, 4H
^1^H: Propargyl CH2
~3.30
~4.00
Doublet, 2H
^1^H: Alkyne CH
~2.20
~3.65
Triplet, 1H
^1^H: Azetidine β-CH2
~2.10
~2.40
Quintet, 2H
^1^H: Oxalate OH / NH^+^
N/A
~9.00 - 10.00
Broad singlet, 2H (Exchangeable)
^13^C: Oxalate C=O
N/A
164.5
Quaternary
^13^C: Alkyne CH
73.0
78.5
Methine
^13^C: Alkyne C
79.0
76.2
Quaternary
^13^C: Azetidine α-C
54.0
56.4
Methylene (x2)
^13^C: Propargyl CH2
46.0
44.8
Methylene
^13^C: Azetidine β-C
17.0
15.2
Methylene
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis and Isolation of the Oxalate Salt
This protocol ensures the quantitative conversion of the volatile free base into the stable oxalate salt without inducing ring-opening degradation.
Preparation: Dissolve 1.0 equivalent of 1-prop-2-ynylazetidine free base (approx. 100 mg) in 5.0 mL of anhydrous diethyl ether in a round-bottom flask chilled to 0 °C.
Acid Addition: Dissolve 1.05 equivalents of anhydrous oxalic acid in a minimal volume (approx. 1.0 mL) of absolute ethanol. Add this solution dropwise to the ether mixture under vigorous stirring.
Crystallization: Stir the mixture for 30 minutes at 0 °C. A dense, white crystalline precipitate will form immediately.
Isolation: Filter the precipitate under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake with 3 x 2 mL of ice-cold diethyl ether.
Drying: Dry the solid under high vacuum (0.1 Torr) at room temperature for 12 hours to remove all residual solvent.
Validation Step: The final product must be a free-flowing, non-hygroscopic white powder. A sharp melting point transition confirms the absence of trapped solvent or unreacted free base.
Protocol 2: NMR Sample Preparation and Acquisition
Sample Weighing: Accurately weigh 15.0 mg of the synthesized 1-prop-2-ynylazetidine oxalate into a clean glass vial.
Dissolution: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Vortex until complete dissolution is achieved.
Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube.
Validation Step: Inspect the ^1^H NMR spectrum at ~3.3 ppm. The absence of a massive, broad water peak confirms the superior non-hygroscopic nature of the oxalate salt compared to standard HCl salts.
Structural Mapping and Visualization
Workflow for the preparation and NMR characterization of 1-prop-2-ynylazetidine oxalate.
Logical mapping of 1H and 13C NMR chemical shifts for the oxalate salt.
References
Novel Syntheses of Azetidines and Azetidinones . Chemical Reviews, ACS Publications.[Link]
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery . The Journal of Organic Chemistry, ACS Publications.[Link]
HPLC method validation for determining 1-prop-2-ynylazetidine oxalate purity
Analytical Method Validation for 1-Prop-2-ynylazetidine Oxalate Purity: HILIC vs. RPLC Comparison Guide Introduction to the Analytical Challenge 1-prop-2-ynylazetidine oxalate (CAS 2905323-00-2) is a critical intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Method Validation for 1-Prop-2-ynylazetidine Oxalate Purity: HILIC vs. RPLC Comparison Guide
Introduction to the Analytical Challenge
1-prop-2-ynylazetidine oxalate (CAS 2905323-00-2) is a critical intermediate utilized in click chemistry and advanced pharmaceutical synthesis. However, its physicochemical profile presents a "perfect storm" for analytical chromatographers:
Extreme Polarity: The combination of a basic azetidine ring (pKa ~10.4) and an oxalate counter-ion renders the salt highly hydrophilic.
Lack of Chromophore: The aliphatic azetidine and terminal alkyne lack extended conjugation, making traditional UV detection above 210 nm practically blind.
Basic Amine Interactions: The secondary amine character of the azetidine ring aggressively interacts with residual silanols on silica supports.
This guide objectively compares Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for determining the purity of 1-prop-2-ynylazetidine oxalate. It culminates in a fully optimized, self-validating HILIC protocol aligned with [1].
Mechanistic Rationale: Why Standard RPLC Fails
In traditional RPLC (e.g., C18 columns), retention relies on hydrophobic partitioning. Highly polar salts like 1-prop-2-ynylazetidine oxalate remain heavily solvated in the aqueous mobile phase, bypassing the stationary phase and eluting in the void volume (
k′<1
). Furthermore, at typical mobile phase pH (2.0–3.0), the azetidine nitrogen is fully protonated. These cations undergo strong secondary ion-exchange interactions with ionized residual silanols on the silica surface, resulting in severe peak tailing and poor recovery.
Conversely, HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a high-organic mobile phase (typically >70% Acetonitrile). The mechanism relies on the formation of a water-enriched layer on the stationary phase surface. The polar 1-prop-2-ynylazetidine oxalate partitions effectively from the bulk organic mobile phase into this immobilized aqueous layer, yielding strong retention (
k′>3
) and symmetrical peaks [2].
Logical decision tree for HPLC column selection based on analyte properties.
Performance Comparison: RPLC vs. Mixed-Mode vs. HILIC
To establish the optimal method, we compared three distinct chromatographic modalities. Because the compound lacks a UV chromophore, a Charged Aerosol Detector (CAD) was utilized. CAD response is highly dependent on mobile phase volatility and organic content—making HILIC's high-acetonitrile mobile phase synergistically advantageous for sensitivity.
Table 1: Chromatographic Performance Comparison for 1-Prop-2-ynylazetidine Oxalate
Parameter
RPLC (Endcapped C18)
Mixed-Mode (C18-WCX)
HILIC (Zwitterionic)
Mobile Phase
95% Water / 5% ACN
70% Water / 30% ACN
15% Water / 85% ACN
Retention Factor (
k′
)
0.4 (Void volume)
4.2
5.8
Peak Asymmetry (
As
)
2.8 (Severe tailing)
1.4 (Slight tailing)
1.05 (Symmetrical)
Theoretical Plates (
N
)
< 2,000
8,500
> 15,000
CAD Sensitivity (S/N)
Low (High aqueous dampens CAD)
Moderate
High (High organic enhances CAD)
Conclusion
Not Suitable
Acceptable
Optimal
Data synthesis based on established chromatographic behavior of polar aliphatic amine salts [3].
Optimized HILIC-CAD Experimental Protocol
Based on the comparative data, the Zwitterionic HILIC column coupled with CAD is the superior choice. The following protocol is designed as a self-validating system , meaning it incorporates internal System Suitability Testing (SST) to verify performance prior to any sample analysis.
Reagents & Materials:
Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.0 with Formic Acid). Causality: The high buffer concentration is required in HILIC to disrupt ionic interactions between the basic azetidine and the stationary phase, ensuring peak symmetry.
System Preparation: Flush the HPLC system with 50:50 Water:Acetonitrile to remove any non-volatile salts before connecting the CAD.
Column Equilibration: Pump the isocratic mobile phase (15% A / 85% B) at 1.0 mL/min for at least 30 column volumes. Causality: HILIC columns require extensive equilibration to establish the stable water-enriched partition layer.
Sample Preparation: Dissolve 1-prop-2-ynylazetidine oxalate in 20% Water / 80% Acetonitrile to a working concentration of 1.0 mg/mL. Causality: Injecting a sample in a solvent more aqueous than the mobile phase causes peak distortion in HILIC. The diluent must match or exceed the organic strength of the mobile phase.
System Suitability Test (SST): Inject the 1.0 mg/mL standard six times.
Self-Validation Criteria: The system is only validated for use if: Retention time %RSD
≤
1.0%, Peak Area %RSD
≤
2.0%, and Peak Asymmetry (
As
) is between 0.8 and 1.5.
Sample Analysis: Inject 5 µL of the unknown samples, bracketing with standard injections every 10 samples to monitor detector drift (critical for CAD).
ICH Q2(R2) Method Validation Framework
To ensure trustworthiness and regulatory compliance, the developed HILIC-CAD method must be validated according to the [1].
Sequential workflow for analytical method validation according to ICH Q2(R2).
Validation Parameters & Execution:
Specificity: Inject a blank (diluent) and a solution spiked with known synthetic impurities (e.g., unreacted azetidine or propargyl bromide). Acceptance: No interfering peaks at the retention time of 1-prop-2-ynylazetidine oxalate; Resolution (
Rs
) between the API and nearest impurity > 1.5.
Linearity: Because CAD response is inherently non-linear over wide ranges, linearity must be evaluated using a polynomial fit or logarithmic transformation over 50% to 150% of the target concentration (0.5 to 1.5 mg/mL). Acceptance: Correlation coefficient (
R2
)
≥
0.995 after appropriate transformation.
Accuracy: Spike known amounts of 1-prop-2-ynylazetidine oxalate into a synthetic matrix at 80%, 100%, and 120% levels, prepared in triplicate. Acceptance: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability): Prepare six independent sample preparations of a single batch at 100% concentration. Acceptance: %RSD of the purity result
≤
2.0%.
Conclusion
The physicochemical properties of 1-prop-2-ynylazetidine oxalate render traditional RPLC methods fundamentally flawed. By leveraging the mechanistic advantages of HILIC—specifically the aqueous partitioning layer and the CAD-enhancing high-organic mobile phase—laboratories can achieve superior retention, peak shape, and sensitivity. Implementing the self-validating system suitability checks ensures that the method remains robust and fully compliant with ICH Q2(R2) standards.
References
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, Effective June 14, 2024.[Link]
MDPI Molecules. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds." Molecules, May 29, 2020.[Link]
Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent Application Notes, July 15, 2019.[Link]
Validation
Mass Spectrometry Fragmentation Analysis of 1-prop-2-ynylazetidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 1-prop-2-ynylazetidine is a saturated four-membered heterocyclic amine containing a propargyl group. The strained azetidine ring and the reacti...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-prop-2-ynylazetidine is a saturated four-membered heterocyclic amine containing a propargyl group. The strained azetidine ring and the reactive terminal alkyne make this and similar molecules valuable building blocks in medicinal chemistry and materials science.[1][2] Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification, characterization, and quantification in complex matrices.
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-prop-2-ynylazetidine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the underlying fragmentation mechanisms, compare these mass spectrometric methods with an alternative analytical technique, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and provide detailed experimental protocols.
Predicted Fragmentation Patterns of 1-prop-2-ynylazetidine
The fragmentation of 1-prop-2-ynylazetidine is dictated by the interplay between the azetidine ring and the N-propargyl substituent. The primary fragmentation pathways involve alpha-cleavage, a characteristic fragmentation of amines, and cleavage related to the propargyl group.
Electron Ionization (EI-MS) Fragmentation
Under the high-energy conditions of Electron Ionization (EI), 1-prop-2-ynylazetidine is expected to undergo extensive fragmentation. The molecular ion (M+) peak may be observed, and its odd molecular weight will be indicative of the presence of a single nitrogen atom, in accordance with the nitrogen rule.[3]
The dominant fragmentation pathway is predicted to be alpha-cleavage , which is the cleavage of a bond adjacent to the nitrogen atom.[4][5] This can occur in two primary ways for 1-prop-2-ynylazetidine:
Loss of a hydrogen radical (H•): Cleavage of a C-H bond on one of the alpha-carbons of the azetidine ring, leading to a resonance-stabilized iminium cation.
Ring opening via C-C cleavage: Cleavage of a C-C bond within the azetidine ring adjacent to the nitrogen.
A key fragmentation is also expected from the propargyl group. Propargylic cleavage , the breaking of the bond next to the triple bond, leads to the formation of a highly stable resonance-stabilized propargyl cation.[6][7]
The following DOT script illustrates the predicted major fragmentation pathways of 1-prop-2-ynylazetidine under EI-MS.
Caption: Predicted EI-MS fragmentation pathways for 1-prop-2-ynylazetidine.
Table 1: Predicted Key Fragment Ions of 1-prop-2-ynylazetidine in EI-MS
m/z
Proposed Fragment
Fragmentation Pathway
95
[C6H9N]+• (Molecular Ion)
-
94
[C6H8N]+
α-cleavage (loss of H•)
69
[C4H7N]+•
Ring opening followed by loss of acetylene
56
[C3H6N]+
α-cleavage (loss of propargyl radical)
39
[C3H3]+
Propargylic cleavage
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation.[8] To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed. The fragmentation of the protonated 1-prop-2-ynylazetidine ([M+H]+ at m/z = 96) is expected to be more controlled than under EI conditions.
The primary fragmentation pathways in ESI-MS/MS are likely to involve:
Ring opening of the protonated azetidine: This can be initiated by protonation of the nitrogen atom, followed by cleavage of a C-N or C-C bond in the strained ring.
Loss of neutral molecules: Following ring opening, the loss of small, stable neutral molecules such as ethylene (C2H4) is plausible.
Fragmentation involving the propargyl group: While less common for the protonated molecule compared to the radical cation in EI, fragmentation of the propargyl side chain can still occur.
The following DOT script illustrates the predicted major fragmentation pathways of protonated 1-prop-2-ynylazetidine under ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of protonated 1-prop-2-ynylazetidine.
Table 2: Predicted Key Fragment Ions of 1-prop-2-ynylazetidine in ESI-MS/MS
Precursor m/z
Product m/z
Proposed Fragment
Fragmentation Pathway
96
68
[C4H6N]+
Loss of ethylene from the azetidine ring
96
56
[C3H6N]+
Loss of allene or propyne from the propargyl group
Comparison with Alternative Analytical Methods: HPLC-UV
While mass spectrometry provides detailed structural information through fragmentation analysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a robust and often more accessible alternative for the quantification of known compounds.
Table 3: Comparison of Mass Spectrometry and HPLC-UV for the Analysis of 1-prop-2-ynylazetidine
Feature
Mass Spectrometry (GC-MS & LC-MS/MS)
HPLC-UV
Principle
Separation based on volatility (GC) or polarity (LC), followed by detection based on mass-to-charge ratio.
Separation based on polarity, followed by detection based on UV absorbance.
Identification
High confidence through fragmentation patterns and accurate mass measurement.
Based on retention time comparison with a reference standard.
Quantification
Excellent sensitivity and selectivity, especially with tandem MS.
Good for quantification, but may lack selectivity in complex matrices.
Structural Info
Provides detailed structural information from fragmentation.
No direct structural information.
Sample Derivatization
May be required for GC-MS to improve volatility.[9][10]
Generally not required if the analyte has a UV chromophore.
Instrumentation
More complex and expensive.
Relatively simpler and more affordable.
For 1-prop-2-ynylazetidine, which lacks a strong UV chromophore, derivatization would likely be necessary for sensitive detection by HPLC-UV.[11] This adds a sample preparation step and potential for variability. In contrast, both GC-MS and LC-MS/MS can directly analyze the compound with high sensitivity and provide structural confirmation.
Experimental Protocols
The following are proposed starting protocols for the analysis of 1-prop-2-ynylazetidine by GC-MS and LC-MS/MS. Optimization will be necessary based on the specific instrumentation and sample matrix.
Protocol 1: GC-MS Analysis (EI)
This protocol is suitable for the analysis of volatile amines. Derivatization may be necessary to improve peak shape and thermal stability.
Caption: Workflow for LC-MS/MS analysis of 1-prop-2-ynylazetidine.
Conclusion
The mass spectrometric analysis of 1-prop-2-ynylazetidine provides a wealth of structural information that is not attainable with alternative methods like HPLC-UV. Under Electron Ionization, characteristic fragments arising from alpha-cleavage and propargylic cleavage are expected to be prominent. Electrospray Ionization coupled with tandem mass spectrometry offers a more controlled fragmentation, primarily through ring-opening of the protonated molecule. The choice between these mass spectrometric techniques and other analytical methods will depend on the specific research question, whether it be structural elucidation, sensitive quantification, or routine analysis in a quality control environment. The provided protocols offer a solid starting point for developing robust analytical methods for this and similar N-propargyl azetidine derivatives.
References
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
SIELC Technologies. (2018, February 17). Separation of Propargyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]
Saeed, A., et al. (2015). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 20(10), 18736-18753. Retrieved from [Link]
Fredon, F., Alanine, A., & Galley, G. (2000). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Molecules, 5(8), 986-991. Retrieved from [Link]
userhome.brooklyn.cuny.edu. (n.d.). Chapter 14 Mass Spectrometry. Retrieved from [Link]
Sahu, N. K., et al. (2007). Concurrent determination of ezetimibe and its phase-I and II metabolites by HPLC with UV detection: quantitative application to various in vitro metabolic stability studies and for qualitative estimation in bile. Journal of Chromatography B, 853(1-2), 143-152. Retrieved from [Link]
Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. In Proceedings of the 12th Asia Pacific Bioinformatics Conference (pp. 127-136). Retrieved from [Link]
Gielnik, A. M., et al. (2026, February 5). Hybrid Deep Learning Model for EI-MS Spectra Prediction. International Journal of Molecular Sciences, 27(3), 1234. Retrieved from [Link]
Kataoka, H. (2005). 2.1.2. Gas chromatography of amines as various derivatives. Journal of Chromatography A, 1085(2), 187-208. Retrieved from [Link]
Bottini, A. T., & Roberts, J. D. (1957). Nuclear Magnetic Resonance Spectra. Nitrogen Inversion Rates of N-Substituted Aziridines (Ethylenimines)1. Journal of the American Chemical Society, 79(6), 1458-1462. Retrieved from [Link]
R Discovery. (n.d.). N-substituted azetidines and other aspects of azetidine chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Alpha cleavage. Retrieved from [Link]
Allen, F., et al. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry, 88(15), 7689-7697. Retrieved from [Link]
Skolkovo Institute of Science and Technology. (2024, December 31). EI2FP: Efficient Prediction of Molecular Fingerprints from Electron Ionization Mass Spectra. Retrieved from [Link]
bioRxiv. (2020, April 1). Predicting Molecular Fingerprint from Electron−Ionization Mass Spectrum with Deep Neural Networks. Retrieved from [Link]
An, Z., et al. (2023). Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints and cumulative neutral losses. Journal of Cheminformatics, 15(1), 1-13. Retrieved from [Link]
Allen, F., et al. (2013, December 1). Competitive Fragmentation Modeling of ESI-MS/MS spectra for putative metabolite identification. arXiv. Retrieved from [Link]
A MACHINE LEARNING APPROACH TO PREDICTING PEPTIDE FRAGMENTATION SPECTRA. (n.d.). Retrieved from [Link]
Reddit. (2022, February 23). Prediction of fragmentation pattern in LC-ESI-MS/MS? Retrieved from [Link]
Wang, C., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6279. Retrieved from [Link]
O, E. A., et al. (2016). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 123-131. Retrieved from [Link]
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Retrieved from [Link]
LCGC International. (2026, March 15). Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC–UV. Retrieved from [Link]
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Maftei, C. V., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2202-2215. Retrieved from [Link]
Tan, S. M., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 27(18), 5894. Retrieved from [Link]
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Validating the Structural Integrity of 1-Prop-2-ynylazetidine Oxalate: A Comparative Guide to XRD and Orthogonal Techniques
As a Senior Application Scientist in structural characterization, I frequently encounter the analytical challenges posed by highly strained, multi-functional small molecules. 1-prop-2-ynylazetidine oxalate (CAS: 2905323-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in structural characterization, I frequently encounter the analytical challenges posed by highly strained, multi-functional small molecules. 1-prop-2-ynylazetidine oxalate (CAS: 2905323-00-2) is a prime example of such complexity. It combines a highly strained four-membered azetidine ring with a reactive terminal alkyne (propargyl group), stabilized via salt formation with oxalic acid[1].
Validating the exact 3D structural integrity of this compound is not a trivial task. The azetidine ring is susceptible to ring-opening degradation, and the exact nature of its interaction with oxalic acid (the salt/co-crystal continuum) dictates its physicochemical properties[2]. This guide objectively compares X-Ray Diffraction (XRD) against alternative analytical modalities and provides a self-validating experimental workflow to unequivocally confirm the structural integrity of this heterocyclic salt.
Methodological Causality: The Blind Spots of Isolated Techniques
To understand why we select specific analytical tools, we must first understand the physics of the molecule and the limitations of our instruments.
The Case for Single-Crystal XRD (SCXRD): X-ray diffraction relies on the scattering of X-rays by electron clouds. For a strained molecule like 1-prop-2-ynylazetidine, SCXRD is the gold standard because it provides absolute 3D atomic coordinates. It allows us to directly measure the compressed C-N-C bond angles (~90°) and the ring puckering amplitude, confirming that the azetidine core remains intact and has not polymerized[2].
The Blind Spot of XRD (The Salt vs. Co-Crystal Dilemma): Because X-rays scatter off electrons, hydrogen atoms (which possess only one electron) are nearly invisible in XRD electron density maps. When oxalic acid interacts with the azetidine nitrogen, it is critical to know if the proton has fully transferred (forming a true azetidinium oxalate salt) or is merely shared (forming a co-crystal). SCXRD struggles to pinpoint this proton[3].
The Necessity of Solid-State NMR (ssNMR): To close the validation loop, we must employ an orthogonal technique. While Solution NMR averages out spatial arrangements due to rapid molecular tumbling, Solid-State NMR (ssNMR) analyzes the sample in its intact crystalline lattice[4]. By utilizing
1
H fast Magic Angle Spinning (MAS) ssNMR, we can precisely measure the N-H···O hydrogen bond network and definitively assign the protonation state, perfectly complementing the heavy-atom framework provided by XRD[5].
Comparative Analysis: XRD vs. Alternative Modalities
The following table summarizes the performance of various analytical techniques for validating the structural integrity of azetidine oxalates.
Analytical Technique
Primary Data Output
Strengths for Azetidine Oxalates
Limitations
Single-Crystal XRD
3D Atomic Coordinates
Absolute connectivity, precise ring pucker analysis, and heavy atom mapping.
Weak H-atom scattering; requires high-quality, single crystals.
Powder XRD (PXRD)
Diffraction Diffractogram
Bulk phase purity, polymorph identification, and batch-to-batch consistency.
Cannot easily solve de novo structures without an existing SCXRD model.
Solid-State NMR
Chemical Shifts, Couplings
Exact protonation state (salt vs. co-crystal), H-bonding network mapping.
Lacks direct 3D coordinate generation; produces complex overlapping spectra.
Solution NMR / MS
Chemical Shifts, m/z
Rapid chemical purity, molecular weight, and 2D connectivity.
Loses all solid-state packing, conformation, and lattice interaction data.
Self-Validating Structural Workflow
To ensure absolute trustworthiness in our structural assignment, no single technique is used in isolation. The workflow below illustrates a closed-loop, self-validating system where the weaknesses of one technique are covered by the strengths of another.
Figure 1: Orthogonal validation workflow for 1-prop-2-ynylazetidine oxalate structural analysis.
Experimental Protocol: Step-by-Step Methodologies
To execute the self-validating workflow described above, adhere to the following rigorous experimental protocols:
Step 1: Controlled Crystallization
Procedure: Dissolve 50 mg of 1-prop-2-ynylazetidine oxalate in a minimal volume of a methanol/water mixture (80:20 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and allow for slow isothermal evaporation at 20°C.
Causality: Rapid precipitation (e.g., via anti-solvent addition) often leads to kinetic polymorphs or amorphous powders. Slow evaporation ensures the thermodynamic crystal lattice forms, yielding crystals of sufficient size and internal order for SCXRD.
Step 2: SCXRD Data Collection & Refinement
Procedure: Select a pristine, block-shaped single crystal under a polarized light microscope. Mount it on a glass fiber using Paratone-N oil. Transfer the crystal immediately to the diffractometer goniometer equipped with a cold nitrogen stream set to 100 K[2]. Collect diffraction data using Cu-Kα radiation. Solve the phase problem using direct methods and refine heavy atoms (C, N, O) anisotropically.
Causality: Cooling the crystal to 100 K minimizes thermal vibrations (Debye-Waller factors), which sharpens the electron density map. This is non-negotiable for highly strained rings, as thermal motion can artificially distort the calculated bond lengths of the azetidine core. Anisotropic refinement accounts for non-spherical electron density, providing a true picture of the alkyne's linear geometry.
Step 3: Orthogonal ssNMR Validation
Procedure: Pack the bulk crystalline powder into a 1.3 mm zirconia rotor. Perform
1
H fast Magic Angle Spinning (MAS) ssNMR at a spinning rate of
≥
60 kHz. Measure the
1
H-
15
N internuclear distances using cross-polarization dynamics.
Causality: Because XRD cannot definitively locate the proton transferred from the oxalic acid to the azetidine nitrogen, we use fast MAS to average out strong homonuclear dipolar couplings. This allows us to precisely observe the N-H···O hydrogen bond, confirming the material is a true salt rather than a co-crystal[3].
Step 4: PXRD Bulk Verification
Procedure: Lightly grind a portion of the bulk sample and mount it on a zero-background silicon sample holder. Collect a powder diffractogram from 2
θ
= 5° to 50°. Overlay this experimental diffractogram with the simulated PXRD pattern generated from the SCXRD atomic coordinates.
Causality: A single crystal might be an anomaly (e.g., a minor polymorph). Matching the bulk PXRD to the simulated SCXRD pattern self-validates that the bulk material is structurally identical to the tested single crystal, ensuring batch-to-batch trustworthiness[6].
Conclusion
Validating the structural integrity of 1-prop-2-ynylazetidine oxalate requires more than a single analytical pass. While SCXRD provides unparalleled insight into the heavy-atom framework and ring strain of the azetidine core, it must be orthogonally validated by ssNMR to confirm the protonation state of the oxalate salt. By adopting this self-validating, multi-modal approach, researchers can confidently bridge the gap between structural characterization and downstream drug development applications.
Comparative Stability Guide: 1-Prop-2-ynylazetidine Oxalate Salt vs. Free Base
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of handling highly reactive, bifunctional intermediates. 1-prop-2-ynylazetidine (also known as 1-(2-propyn-1-yl)azetid...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of handling highly reactive, bifunctional intermediates. 1-prop-2-ynylazetidine (also known as 1-(2-propyn-1-yl)azetidine) is a prime example. Combining the ring strain of an azetidine heterocycle with the versatile reactivity of a terminal alkyne, it is an exceptional scaffold for Click chemistry (CuAAC) and the synthesis of conformationally restricted pharmacophores[1].
However, realizing the full synthetic potential of this molecule requires navigating its inherent physical instability. This guide provides an objective, data-driven comparison of the 1-prop-2-ynylazetidine free base versus its oxalate salt, detailing the mechanistic causality behind their stability profiles and providing validated experimental protocols for comparative testing.
Mechanistic Causality: The Chemistry of Instability
The free base of 1-prop-2-ynylazetidine is typically a volatile liquid that presents significant storage and handling challenges. Its instability is driven by two primary chemical factors:
Nucleophilic Nitrogen & Ring Strain: The azetidine nitrogen possesses a highly reactive lone pair residing within a four-membered ring that carries significant angle strain (~26 kcal/mol). In the free base form, this unprotonated nitrogen can participate in intermolecular reactions or auto-catalyze ring-opening pathways. General azetidine free bases are known to be volatile and prone to rapid degradation[2].
Propargylamine Reactivity: Propargylamine derivatives are highly hygroscopic and susceptible to oxidation or polymerization when exposed to air and moisture[3]. The free base rapidly forms hydrates, which accelerates hydrolytic degradation.
The Oxalate Advantage:
Converting reactive azetidine amines into stable salts is a fundamental strategy to ensure long-term stability[2]. By treating the free base with oxalic acid, the nitrogen lone pair is protonated. This simple acid-base reaction removes the nitrogen's nucleophilicity, preventing auto-catalyzed ring-opening. Furthermore, the oxalate counterion facilitates the formation of a robust, highly crystalline lattice. The resulting oxalate salt (CAS 2905323-00-2) minimizes hygroscopicity, reduces vapor pressure, and prevents oxidative degradation[4].
Comparative Stability Data
The following table summarizes the quantitative and qualitative differences between the two forms, highlighting why the oxalate salt is the preferred choice for long-term storage and precise stoichiometric weighing.
To objectively prove the superior stability of the oxalate salt, we utilize a standardized forced degradation workflow.
Fig 1: Standardized degradation and RP-HPLC workflow for comparative stability assessment.
Self-Validating Accelerated Degradation Protocol
Expertise Note: This protocol is designed as a self-validating system . The inclusion of benzylamine as an Internal Standard (IS) ensures that any variations in injection volume or detector response are normalized, guaranteeing the trustworthiness of the kinetic data.
Step 1: Environmental Stressing
Accurately weigh 50.0 mg of 1-prop-2-ynylazetidine oxalate[4] and an equimolar equivalent of the free base into separate, open 20 mL amber glass vials.
Causality: Amber glass prevents UV-induced photolytic degradation of the alkyne, ensuring we are strictly isolating thermal and hydrolytic degradation pathways.
Incubate the vials in a controlled stability chamber set to 40°C and 75% Relative Humidity (RH) for exactly 7 days.
Step 2: Quenching and Normalization
Remove the vials from the chamber and immediately dissolve the contents of each in 10.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v).
Add exactly 1.0 mL of a 1.0 mg/mL Benzylamine solution to act as the Internal Standard (IS).
Causality: Quenching in a mixed aqueous-organic solvent halts further solid-state degradation while ensuring complete dissolution of both the polar oxalate salt and any non-polar polymeric degradants.
Step 3: RP-HPLC Analysis
Column: C18, 150 x 4.6 mm, 5 µm.
Mobile Phase: Gradient elution of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).
Detection: UV at 210 nm (required due to the lack of strong chromophores on the azetidine ring).
System Suitability (Self-Validation): The analytical run is only considered valid if the resolution (
Rs
) between the intact azetidine peak and the IS peak is > 2.0, and the peak tailing factor is < 1.5.
Expected Results: The free base chromatogram will typically exhibit multiple early-eluting degradation peaks corresponding to ring-opened amino alcohols. Conversely, the oxalate salt chromatogram will remain clean, empirically proving the protective effect of nitrogen protonation.
Application Considerations for Synthesis
While the oxalate salt is vastly superior for shipping, storage, and handling, certain base-sensitive reactions (such as specific cross-couplings) require the unprotonated amine. In these instances, the oxalate salt should be "free-based" in situ.
This is achieved by stirring the oxalate salt with a mild, non-nucleophilic base (such as
K2CO3
or DIPEA) in the reaction solvent immediately prior to the addition of other reagents. This workflow leverages the long-term storage stability of the salt while providing the reactive free amine exactly when the synthetic methodology demands it.
References
Title: 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC
Source: nih.gov
URL: [Link]
Comprehensive Safety and Disposal Protocol: Oxalic Acid; 1-Prop-2-ynylazetidine As a specialized building block in drug discovery, oxalic acid; 1-prop-2-ynylazetidine (CAS: 2905323-00-2) presents a unique convergence of...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Disposal Protocol: Oxalic Acid; 1-Prop-2-ynylazetidine
As a specialized building block in drug discovery, oxalic acid; 1-prop-2-ynylazetidine (CAS: 2905323-00-2) presents a unique convergence of chemical hazards. This compound is an organic salt formed from a highly strained nitrogen heterocycle (azetidine), a reactive terminal alkyne (propargyl group), and a corrosive, toxic dicarboxylic acid (oxalic acid).
Standard drain disposal or generic organic waste consolidation is strictly prohibited for this compound. This guide provides drug development professionals and synthetic chemists with the mechanistic rationale and step-by-step operational protocols required to handle and dispose of this material safely.
Mechanistic Hazard Analysis
To design a self-validating safety protocol, we must first deconstruct the causality behind the compound's reactivity and toxicity.
The Oxalate Counterion (Nephrotoxicity): Oxalic acid and its soluble salts are severe systemic toxicants. Upon ingestion or absorption, oxalates cause acute hypocalcemia by chelating calcium in the bloodstream[1]. The resulting calcium oxalate monohydrate (COM) crystals precipitate and accumulate in the renal proximal tubules. This accumulation induces the mitochondrial permeability transition (MPT), leading to rapid renal tubular necrosis and kidney failure[2].
The Azetidine Ring (Thermodynamic Instability): Azetidines are four-membered nitrogen heterocycles characterized by high ring strain. They are highly susceptible to nucleophilic ring-opening[3]. Exposure to strong acids, bases, or nucleophiles can trigger exothermic degradation.
The Propargyl Moiety & Oxalate (Explosion Risk): Terminal alkynes can react with heavy metals (e.g., silver, copper, mercury) to form highly shock-sensitive metal acetylides. Furthermore, oxalic acid reacts violently with silver compounds to form explosive silver oxalate[4]. This dual-threat mechanism makes segregation from heavy metal waste streams the most critical step in this protocol.
Mechanism of oxalate-induced mitochondrial toxicity and renal failure.
Waste Segregation Matrix
To prevent violent reactions in Satellite Accumulation Areas (SAAs), adhere to the following strict segregation rules.
Every step in these protocols acts as a self-validating check to ensure chemical stability during the transition from the benchtop to the waste facility.
Protocol A: Solid Waste Packaging
Use this protocol for expired reagents, spilled solids, or crystallized reaction residues.
Preparation: Don appropriate PPE (nitrile gloves, flame-resistant lab coat, safety goggles). Ensure the workspace is free of strong oxidizers (e.g., perchlorates, peroxides)[4].
Collection: Use a non-sparking, anti-static spatula (e.g., PTFE or ceramic) to collect the solid. Causality: Metal spatulas can cause friction, and prolonged contact with certain metals risks acetylide formation.
Primary Containment: Transfer the solid into a High-Density Polyethylene (HDPE) container. Do not use metal cans.
Validation Check: Ensure the container is completely dry. Moisture can dissociate the salt, freeing the corrosive oxalic acid.
Labeling & Storage: Label the container explicitly: "Hazardous Waste: Toxic/Combustible Solid (Oxalate Salt, Azetidine Derivative) - DO NOT MIX WITH HEAVY METALS". Store in a designated SAA for professional high-temperature incineration.
Protocol B: Aqueous/Solvent Waste Handling
Use this protocol for reaction mother liquors or HPLC fractions containing the compound.
Segregation Verification: Before adding to any carboy, verify the waste stream contains zero heavy metals (Ag, Cu, Hg). Causality: Mixing propargyl azetidine/oxalate with silver waste will generate explosive precipitates.
pH Neutralization (Self-Validating Step): If the solution is highly acidic (pH < 3), carefully neutralize it to pH 5–9 using dilute sodium bicarbonate over an ice bath. Causality: Neutralization prevents acid-catalyzed exothermic ring-opening of the azetidine and minimizes the corrosivity of the oxalate.
Transfer: Pour the neutralized solution into a vented HDPE carboy.
Venting: Cap the carboy loosely or use a pressure-relief vented cap. Causality: Unforeseen degradation of the azetidine ring can release nitrogenous gases; a sealed container risks over-pressurization.
Final Disposal: Submit the carboy to your Environmental Health & Safety (EHS) department for EPA-approved high-temperature incineration.
Logical workflow for the segregation and disposal of propargyl azetidine oxalate.
Emergency Spill Response Workflow
In the event of a spill, immediate action is required to prevent respiratory exposure to oxalate dust and environmental contamination.
For Solid Spills:
Secure the Area: Evacuate personnel and eliminate all ignition sources[4].
Dust Suppression: Do NOT dry sweep. Dry sweeping generates airborne oxalate dust, which causes severe chemical pneumonitis and pulmonary edema if inhaled[1]. Lightly mist the spill with water to suppress dust formation.
Collection: Scoop the moistened material using a plastic or ceramic pan and transfer it to a hazardous waste bucket.
For Liquid Spills:
Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use sawdust, as oxalic acid is combustible and incompatible with organic matter.
Neutralization: Carefully apply sodium carbonate (soda ash) to the spill area to neutralize residual acid.
Decontamination: Wash the area thoroughly with water. Do NOT wash the residue into the sewer. Collect all wash water into the hazardous waste carboy[4].
References
OXALIC ACID | Poisoning & Drug Overdose, 8e
Source: McGraw Hill Medical
URL:[Link]
Calcium Oxalate Monohydrate, a Metabolite of Ethylene Glycol, Is Toxic for Rat Renal Mitochondrial Function
Source: Toxicological Sciences | Oxford Academic
URL:[Link]
Recent advances in synthetic facets of immensely reactive azetidines
Source: RSC Advances | Royal Society of Chemistry
URL:[Link]
Oxalic Acid - Hazardous Substance Fact Sheet
Source: New Jersey Department of Health
URL:[Link]
Personal protective equipment for handling Oxalic acid;1-prop-2-ynylazetidine
As a Senior Application Scientist, I approach chemical handling not just as a regulatory checklist, but as a system of mechanistic causality. When handling Oxalic acid;1-prop-2-ynylazetidine (CAS 2905323-00-2), researche...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical handling not just as a regulatory checklist, but as a system of mechanistic causality. When handling Oxalic acid;1-prop-2-ynylazetidine (CAS 2905323-00-2), researchers are managing a dual-threat profile. You are dealing with the severe corrosivity and systemic toxicity of the oxalate counter-ion, paired with the high reactivity of an alkyne-substituted azetidine ring—a critical intermediate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
This guide provides a self-validating operational framework for drug development professionals, ensuring that every safety measure and procedural step is grounded in the physicochemical reality of the molecule.
Physicochemical Hazard Profile & Quantitative Data
To design an effective safety protocol, we must first understand the quantitative limits and physical properties that dictate the compound's behavior. The free azetidine base is a highly flammable, volatile liquid[1]. However, by stabilizing it as an oxalate salt, volatility is drastically reduced, shifting the primary exposure risk from vapor inhalation to particulate aerosolization.
Table 1: Quantitative Hazard Data & Operational Implications
Hazard Parameter
Value / Limit
Source
Mechanistic Causality & Operational Implication
Molecular Weight
185.18 g/mol
Essential for precise stoichiometric calculations in CuAAC reactions; accounts for the mass of the oxalate counter-ion.
Confirms that the primary exposure route is particulate aerosolization (dust) rather than vapor, provided the salt remains in its solid state.
Personal Protective Equipment (PPE) Matrix
Safety equipment choices must be dictated by the chemical's mechanism of action on human tissue. Oxalic acid is a dicarboxylic acid that precipitates solid calcium oxalate in the bloodstream, leading to severe localized pain, cyanosis, and systemic kidney damage[4].
Hand Protection: Double-gloved Nitrile (minimum 6 mil thickness). Causality: Nitrile provides superior resistance to dilute and concentrated organic acids compared to latex. Double gloving ensures that if the outer glove is breached during a micro-spill, the inner glove maintains the barrier against corrosive burns.
Eye Protection: Indirect-vented chemical splash goggles paired with a face shield. Causality: Oxalic acid dust causes severe eye burns and mucous membrane irritation[4]. Standard safety glasses do not seal against airborne particulates.
Body Protection: Flame-Resistant (FR) Lab Coat. Causality: While the compound is stabilized as a salt, the free azetidine base is highly flammable[1]. In the event of an accidental basic neutralization outside the reaction vessel, flammability risks return immediately.
Respiratory Protection: Handled exclusively in a chemical fume hood (Face velocity 80-100 fpm). Causality: Because the vapor pressure is negligible (<0.001 mmHg)[4], the risk is entirely particulate. The fume hood draft captures aerosolized dust before it reaches the operator's breathing zone.
The following protocol outlines the safe weighing, transfer, and utilization of Oxalic acid;1-prop-2-ynylazetidine in a standard CuAAC click chemistry workflow[5]. Every step includes a self-validating mechanism to ensure operational integrity.
Step 1: Environmental Control & Fume Hood Setup
Verify the fume hood face velocity is actively reading between 80-100 fpm.
Lay down a disposable, absorbent bench pad with a polyethylene backing. Causality: This contains any micro-spills of the highly toxic powder, preventing cross-contamination of the hood surface.
Step 2: Anti-Static Weighing Protocol
Place an anti-static ionizer next to the analytical balance.
Tare a conductive, anti-static weigh boat.
Transfer the powder using a grounded stainless-steel spatula.
Self-Validation: If the powder clings to the spatula or repels from the weigh boat, static is present. Stop, re-ionize the environment, and proceed. This prevents the aerosolization of toxic oxalate dust[4].
Step 3: Solubilization & Free-Basing
Suspend the weighed salt in your chosen organic solvent (e.g., DMF or DCM) within a round-bottom flask.
Slowly add a mild organic base, such as N,N-Diisopropylethylamine (DIPEA), dropwise.
Self-Validation: The initial mixture will be a cloudy suspension. As the DIPEA neutralizes the oxalic acid, liberating the free 1-prop-2-ynylazetidine base, the suspension will transition into a clear solution. This visual cue confirms successful free-basing without volatilizing the azetidine.
Step 4: CuAAC Reaction Execution
Introduce the azide coupling partner to the clear solution.
Add the copper catalyst (e.g., CuSO₄ with sodium ascorbate) to initiate the alkyne activation.
Operational workflow for the safe handling and reaction of Oxalic acid;1-prop-2-ynylazetidine.
Spill Response and Waste Disposal Plan
Immediate Spill Response:
Containment: Never sweep the dry powder. Sweeping aerosolizes the toxic oxalate[4]. Instead, gently cover the spill with a damp, chemically inert absorbent pad.
Neutralization: Apply a weak base, such as sodium bicarbonate solution, over the pad to neutralize the corrosive oxalic acid component.
Validation: Press a strip of pH paper against the residual moisture on the benchtop. A pH of 7 indicates the successful neutralization of the corrosive hazard.
Disposal Plan:
Chemical Incompatibilities: Never dispose of this compound in waste streams containing strong oxidizers, chlorites, or silver compounds. Oxalic acid reacts violently with these agents, posing a severe explosion risk[4][6].
Waste Segregation: If the compound was used in a CuAAC reaction, the resulting waste contains both toxic organics (azetidine derivatives) and heavy metals (Copper). It must be strictly segregated into a clearly labeled "Hazardous Waste: Toxic Organics / Heavy Metals" container.
References
Title: Oxalic acid - NIOSH Pocket Guide to Chemical Hazards. Source: cdc.gov. URL:[Link]